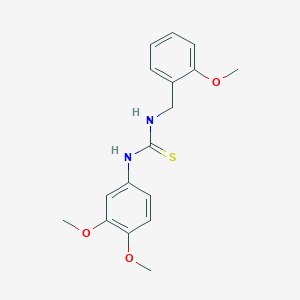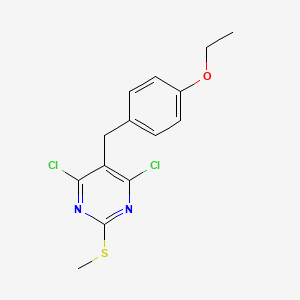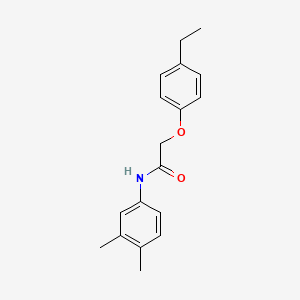
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BR-MBOB, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indenylamines and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood, but it is believed to involve the modulation of protein-protein interactions that are involved in the pathogenesis of neurodegenerative diseases. Specifically, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to interact with the amyloid beta peptide and prevent its aggregation, which is a key step in the development of Alzheimer's disease. Additionally, it has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to protect against oxidative stress by reducing the production of reactive oxygen species and increasing the expression of antioxidant genes.
实验室实验的优点和局限性
One of the main advantages of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and pharmacological assays. Additionally, its unique mechanism of action and potential therapeutic applications make it an attractive target for drug development. However, one limitation of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, including:
1. Further elucidation of its mechanism of action, particularly with regard to its interactions with amyloid beta peptides and the Nrf2-ARE pathway.
2. Development of more efficient synthesis methods to improve yields and reduce costs.
3. Investigation of its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis.
4. Study of its pharmacokinetics and pharmacodynamics in vivo, including its bioavailability and distribution in the body.
5. Exploration of its potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
In conclusion, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is a promising compound with unique biochemical and physiological effects that have potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
合成方法
The synthesis of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves a series of chemical reactions, starting with the preparation of 3-bromo-4-methoxybenzaldehyde. This is then reacted with 2,3-dihydroindene to form the intermediate product, which is subsequently treated with amine to yield the final product, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been found to protect dopaminergic neurons in Parkinson's disease models, suggesting a potential neuroprotective effect.
属性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-5-12(9-16(17)18)11-19-15-7-6-13-3-2-4-14(13)10-15/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVZDRUYJDCBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)


![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)
![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)